(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one
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Overview
Description
(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a benzylidene group substituted with methoxy groups at the 3 and 4 positions, and a diphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of (Z)-4-(3,4-dimethoxybenzyl)-1,3-diphenyl-1H-pyrazol-5(4H)-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies have explored its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The methoxy and benzylidene groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one: Lacks the (Z)-configuration.
4-(3,4-dimethoxybenzylidene)-1-phenyl-3-methyl-1H-pyrazol-5(4H)-one: Contains a methyl group instead of a phenyl group.
4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-thione: Contains a thione group instead of a ketone.
Uniqueness
(Z)-4-(3,4-dimethoxybenzylidene)-1,3-diphenyl-1H-pyrazol-5(4H)-one is unique due to its specific (Z)-configuration, which can significantly influence its chemical reactivity and biological activity. This configuration can lead to different stereochemical interactions with biological targets compared to its (E)-isomer or other structurally similar compounds.
Properties
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2,5-diphenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-21-14-13-17(16-22(21)29-2)15-20-23(18-9-5-3-6-10-18)25-26(24(20)27)19-11-7-4-8-12-19/h3-16H,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDKOCZWGPUIBH-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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